Trimethyl 2,2',2''-(1,4,7-triazecane-1,4,7-triyl)triacetate
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Overview
Description
Trimethyl 2,2’,2’'-(1,4,7-triazecane-1,4,7-triyl)triacetate is a chemical compound with the molecular formula C13H23N3O6. It is a triazine derivative, characterized by the presence of three acetic acid groups attached to a triazine ring. This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl 2,2’,2’'-(1,4,7-triazecane-1,4,7-triyl)triacetate typically involves the reaction of 1,4,7-triazecane with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the acetylation process. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of Trimethyl 2,2’,2’'-(1,4,7-triazecane-1,4,7-triyl)triacetate involves large-scale reactors and precise control of reaction parameters. The process includes the use of high-purity reagents and solvents to achieve a high yield and purity of the final product. The reaction is typically monitored using analytical techniques such as high-performance liquid chromatography (HPLC) to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
Trimethyl 2,2’,2’'-(1,4,7-triazecane-1,4,7-triyl)triacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The acetic acid groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of esters or amides.
Scientific Research Applications
Trimethyl 2,2’,2’'-(1,4,7-triazecane-1,4,7-triyl)triacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Trimethyl 2,2’,2’'-(1,4,7-triazecane-1,4,7-triyl)triacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved include binding to active sites, altering enzyme activity, and modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,2’,2’'-(1,4,7-triazonane-1,4,7-triyl)triacetic acid
- 2,2’,2’'-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid
- Tri-tert-butyl 2,2’,2’'-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate
Uniqueness
Trimethyl 2,2’,2’'-(1,4,7-triazecane-1,4,7-triyl)triacetate is unique due to its specific triazine structure and the presence of three acetic acid groups. This configuration imparts distinct chemical properties, such as solubility and reactivity, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C16H29N3O6 |
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Molecular Weight |
359.42 g/mol |
IUPAC Name |
methyl 2-[4,7-bis(2-methoxy-2-oxoethyl)-1,4,7-triazecan-1-yl]acetate |
InChI |
InChI=1S/C16H29N3O6/c1-23-14(20)11-17-5-4-6-18(12-15(21)24-2)8-10-19(9-7-17)13-16(22)25-3/h4-13H2,1-3H3 |
InChI Key |
LVNKIZTWOARQJS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1CCCN(CCN(CC1)CC(=O)OC)CC(=O)OC |
Origin of Product |
United States |
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